N-Methyltetradecylamine

Descripción general

Descripción

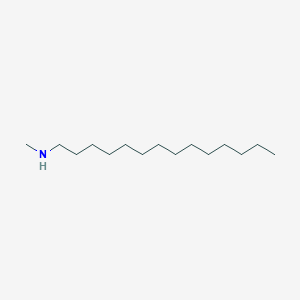

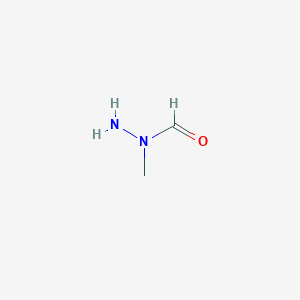

N-Methyltetradecylamine is a chemical compound with the molecular formula C15H33N . It is also known by its systematic name, 1-Tetradecanamine, N-methyl- .

Molecular Structure Analysis

The molecular structure of N-Methyltetradecylamine consists of a long carbon chain with a methylamine functional group. The molecular weight is approximately 227.429 Da .Aplicaciones Científicas De Investigación

1. Polymerization Catalysts

Specific Scientific Field

Coordination chemistry and polymerization chemistry.

Summary

N-Methyltetradecylamine (NMTDA) has been explored as a ligand in rare earth complexes for use as polymerization catalysts. While N-heterocyclic carbenes (NHCs) are well-documented as ligands for transition metal catalysts, the use of analogous rare earth (Ln) catalysts remains under-developed. Rare earth elements play a unique role in regio- and stereo-specific (co)polymerization reactions.

Methods of Application

Researchers have employed hetero-atom-tethered chelating NHCs and other structurally related NHCs to create NHC-ligated Ln complexes. These complexes serve as promising and fruitful catalysts for selective polymerization reactions.

Results and Outcomes

The recent developments in the coordination chemistry of Ln complexes containing NHCs have shown promising catalytic performance in polymerization. These catalysts exhibit selectivity in polymerization reactions, making them valuable tools for designing new materials with specific properties .

2. Gemini Surfactant Synthesis

Specific Scientific Field

Surfactant chemistry.

Summary

NMTDA has been used for the synthesis of 1,6-bis(N,N-tetradecyl dimethylammonium adipate) , a counterion-coupled gemini (cocogem) surfactant. Gemini surfactants have two hydrophilic head groups connected by a hydrophobic tail. They find applications in various fields, including emulsification, detergency, and drug delivery.

Methods of Application

The synthesis involves coupling NMTDA with adipic acid to form the gemini surfactant. The resulting compound exhibits unique surface-active properties due to its dual head groups and long hydrophobic tail.

Results and Outcomes

The synthesized gemini surfactant can be used to modify interfacial properties, enhance emulsification, and stabilize colloidal systems. Its amphiphilic nature makes it suitable for various applications in industry and research .

3. Detection of Nitroso Compounds

Specific Scientific Field

Analytical chemistry.

Summary

NMTDA has been utilized in the detection of nitroso compounds, specifically N-nitroso-N-methyltetradecylamine .

Methods of Application

Gas chromatography with detection using a Thermal Energy Analyzer (TEA) is employed to analyze household products such as dishwashing liquids and surface cleaners. NMTDA serves as a marker for the presence of nitroso compounds.

Results and Outcomes

The method allows for the quantification and identification of N-nitroso-N-methyltetradecylamine in various consumer products. Understanding the levels of these compounds is essential for safety and regulatory purposes .

Pan, Y., Jiang, X., So, Y.-M., To, C. T., & He, G. (2020). Recent Advances in Rare Earth Complexes Containing N-Heterocyclic Carbenes: Synthesis, Reactivity, and Applications in Polymerization. Catalysts, 10(1), 71. DOI: 10.3390/catal10010071 MilliporeSigma. (n.d.). N, N-Dimethyltetradecylamine technical, = 95 GC/NT 112-75-4. Link University of Minnesota Experts. (n.d.). N-Nitroso-N-Methyldodecylamine and N-Nitroso-N-Methyltetradecylamine in Household Cleaning Products. Link

Safety And Hazards

Propiedades

IUPAC Name |

N-methyltetradecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H33N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-2/h16H,3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWERMLCFPMTLTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30183592 | |

| Record name | N-Methyltetradecylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyltetradecylamine | |

CAS RN |

29369-63-9 | |

| Record name | N-Methyl-1-tetradecanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29369-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-tetradecanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029369639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyltetradecylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyltetradecylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYL-1-TETRADECANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EFL2A1TKD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Ethenyl-2,4,7,14-tetramethyl-3,9-dioxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[2-(diethylamino)ethylsulfanyl]acetate](/img/structure/B129396.png)

![2-[1-[[(1R)-1-[3-[(E)-2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(1,1,1,3,3,3-hexadeuterio-2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B129410.png)